

A Comparative Guide to Experimental and Theoretical Spectral Data of Phenylhydrazines

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Compound of Interest

Compound Name: 1-Butyl-1-phenylhydrazine

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This guide provides a comparative analysis of experimental and theoretical spectral data for phenylhydrazine derivatives. Due to the limited availability of published experimental data for **1-Butyl-1-phenylhydrazine**, this document uses the parent compound, phenylhydrazine, as a well-documented analogue for demonstrating the comparison between experimentally obtained and theoretically calculated spectral data. Additionally, predicted mass spectrometry data for **1-Butyl-1-phenylhydrazine** is included.

Data Presentation

The following tables summarize the experimental and theoretical spectral data for phenylhydrazine and **1-Butyl-1-phenylhydrazine**.

¹H NMR Spectral Data Comparison for Phenylhydrazine

| Proton | Experimental Chemical Shift (δ , ppm) in CDCl ₃ | Theoretical Chemical Shift (δ , ppm) |
|----------------------|---|--|
| NH | Broad signal, typically ~5.3-5.6 | Calculated values vary depending on the computational method and solvent model. |
| NH ₂ | Broad signal, typically ~3.6-4.0 | Calculated values vary depending on the computational method and solvent model. |
| Aromatic C-H (ortho) | ~6.8 | Predicted values are generally calculated using Density Functional Theory (DFT). |
| Aromatic C-H (meta) | ~7.2 | Predicted values are generally calculated using Density Functional Theory (DFT). |
| Aromatic C-H (para) | ~6.7 | Predicted values are generally calculated using Density Functional Theory (DFT). |

¹³C NMR Spectral Data Comparison for Phenylhydrazine

| Carbon | Experimental Chemical Shift (δ , ppm) in CDCl ₃ [1] [2] | Theoretical Chemical Shift (δ , ppm) |
|--------------------|---|--|
| C-N | ~150 | Predicted values are generally calculated using DFT. [3] |
| Aromatic C (ortho) | ~113 | Predicted values are generally calculated using DFT. [3] |
| Aromatic C (meta) | ~129 | Predicted values are generally calculated using DFT. [3] |
| Aromatic C (para) | ~120 | Predicted values are generally calculated using DFT. [3] |

FT-IR Spectral Data Comparison for Phenylhydrazine

| Vibrational Mode | **Experimental Frequency (cm ⁻¹) ** [4] [5] [6] | Theoretical Frequency (cm ⁻¹) |
|--------------------------------|---|--|
| N-H Stretch (NH ₂) | Broad, ~3332 | Calculated values are typically obtained from frequency calculations using computational chemistry software. |
| Aromatic C-H Stretch | ~3000-3100 | Calculated values are typically obtained from frequency calculations using computational chemistry software. |
| C=C Aromatic Ring Stretch | ~1600, 1500 | Calculated values are typically obtained from frequency calculations using computational chemistry software. |
| N-H Bend | ~1600 | Calculated values are typically obtained from frequency calculations using computational chemistry software. |
| C-N Stretch | ~1250-1350 | Calculated values are typically obtained from frequency calculations using computational chemistry software. |

Mass Spectrometry Data Comparison

Experimental Data for Phenylhydrazine

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 108 | High | Molecular Ion [M] ⁺ |
| 93 | Moderate | [M-NH] ⁺ |
| 77 | High | [C ₆ H ₅] ⁺ |
| 65 | Moderate | [C ₅ H ₅] ⁺ |
| 51 | Moderate | [C ₄ H ₃] ⁺ |

Theoretical Data for 1-Butyl-1-phenylhydrazine

| Adduct | m/z | Predicted Collision Cross Section (Å ²) |
|-----------------------------------|-----------|---|
| [M+H] ⁺ | 165.13863 | 137.0 |
| [M+Na] ⁺ | 187.12057 | 142.4 |
| [M-H] ⁻ | 163.12407 | 141.2 |
| [M+NH ₄] ⁺ | 182.16517 | 157.4 |
| [M+K] ⁺ | 203.09451 | 141.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in an NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

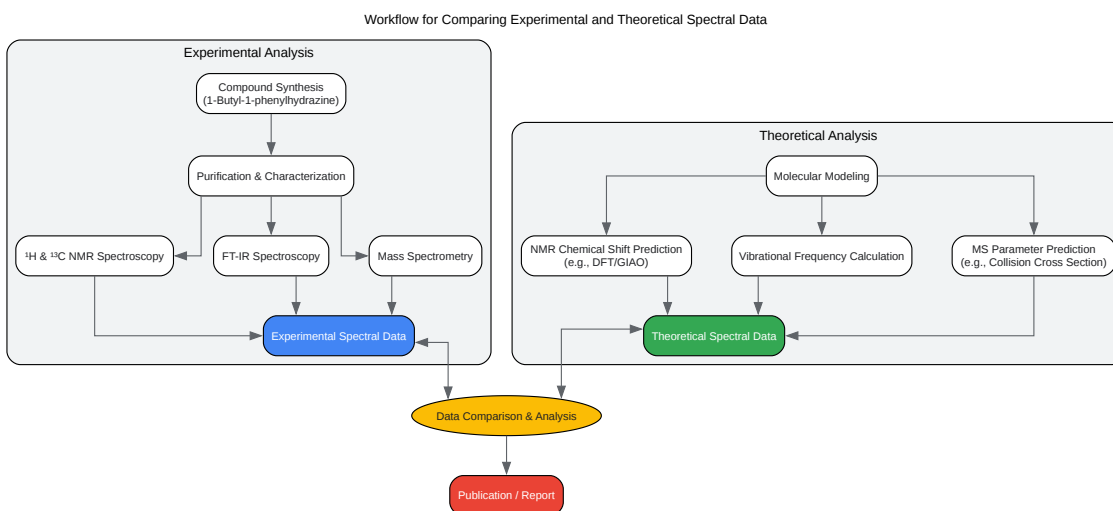
The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate (for liquids). A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} . The data is presented as transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.



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Caption: Workflow for comparing experimental and theoretical spectral data.

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